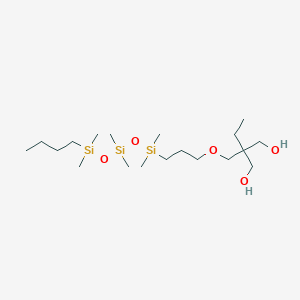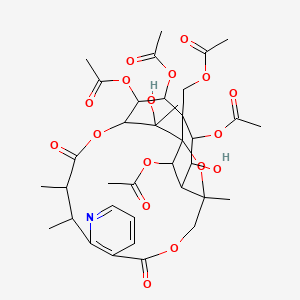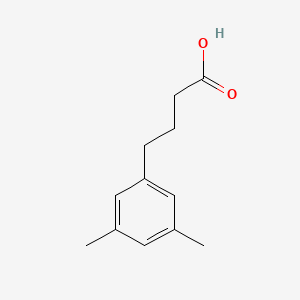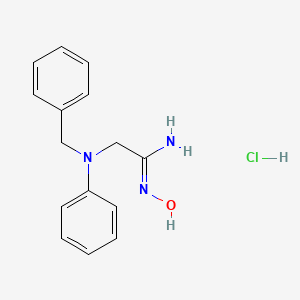![molecular formula C21H12ClN3O B6595312 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine CAS No. 2142681-84-1](/img/structure/B6595312.png)
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine
Descripción general
Descripción
The compound “2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine” is a complex organic molecule that contains several interesting functional groups . It has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring is a phenyl group (a benzene ring), a chloro group (a chlorine atom), and a dibenzofuran group (two benzene rings fused to a furan ring). The presence of these different groups could give the compound a variety of interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several aromatic rings . The electron delocalization in these rings could result in interesting optical and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used . The presence of the chloro group could make it susceptible to nucleophilic substitution reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of aromatic rings could make it relatively stable and flat, while the chlorine atom could make it more polar and increase its reactivity .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs) Applications
Compounds related to 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine have been synthesized and investigated for their potential in enhancing the efficiency of OLED devices. For instance, indole-linked triazine-dibenzothiophene/dibenzofuran-based host materials were developed for green and red phosphorescent OLEDs, demonstrating significant improvements in device performance, including high current and external quantum efficiency. These findings suggest the compound's derivatives as promising phosphorescent host materials for OLED applications, highlighting their potential in improving the energy efficiency and operational stability of these devices (Wang et al., 2020).
Antimicrobial Agents
Derivatives of this compound have been explored for their antimicrobial properties. Research into 2-(6-fluorobenzothiazole-2'-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazines demonstrated their potential as antimicrobial agents. These compounds were synthesized through selective reactions and evaluated for their effectiveness against various microbial strains, indicating their potential use in developing new antimicrobial drugs (Sareen et al., 2006).
Antitubercular Agents
Novel dibenzo[b,d]furan-1,2,3-triazole conjugates have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This research aimed to design and synthesize compounds by reorienting the dibenzo[b,d]furan pharmacophore and appending different groups on the 1,2,3-triazole core. The results identified several lead analogues with promising antitubercular activity, providing a basis for further development of antitubercular agents (Yempala et al., 2014).
SARS-CoV-2 Research
A study on the synthesis and characterization of a related compound focused on its potential as a SARS-CoV-2 agent. The compound was synthesized, and its structure was analyzed through molecular docking studies on SARS-CoV-2 proteins. The research provided insights into the compound's stability, bonding nature, and reactivity, suggesting its utility in treating SARS-CoV-2 due to favorable binding affinities with target proteins (Eno et al., 2022).
Mecanismo De Acción
Target of Action
The compound “2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine” is a complex organic molecule that has been found to interact with several biological targets. One of the primary targets of this compound is the protein tyrosine phosphatase 1B (PTP1B) . PTP1B plays a crucial role in insulin signaling and is considered a potential therapeutic target for the treatment of diabetes mellitus .
Mode of Action
It is known that compounds containing a dibenzo[b,d]furan fragment can inhibit the production of tumor necrosis factor (tnf-α), which can be employed as antiallergic agents . This suggests that the compound may interact with its targets, such as PTP1B, to modulate their activity, leading to changes in cellular signaling pathways.
Biochemical Pathways
The compound’s interaction with PTP1B suggests that it may affect insulin signaling pathways . By inhibiting PTP1B, the compound could enhance insulin sensitivity, thereby helping to regulate blood glucose levels. Additionally, the compound’s potential to inhibit TNF-α production suggests that it may also affect inflammatory pathways .
Pharmacokinetics
The compound’s molecular weight (40785) and its chemical structure suggest that it may have good bioavailability .
Result of Action
The inhibition of PTP1B and the potential reduction in TNF-α production could result in improved insulin sensitivity and reduced inflammation, respectively . These effects could potentially be beneficial in the treatment of conditions such as diabetes mellitus and various inflammatory diseases.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . By modulating this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes involved in oxidative stress response, thereby affecting cellular redox balance and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can activate transcription factors by binding to specific DNA sequences, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and cellular components . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites that can be further conjugated and excreted from the body . The interaction with cytochrome P450 enzymes can also affect the metabolic flux of other substrates, potentially leading to drug-drug interactions and altered pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution and localization of the compound within tissues, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its interaction with relevant biomolecules and pathways . For example, nuclear localization allows the compound to modulate gene expression by interacting with transcription factors and DNA .
Propiedades
IUPAC Name |
2-chloro-4-dibenzofuran-3-yl-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O/c22-21-24-19(13-6-2-1-3-7-13)23-20(25-21)14-10-11-16-15-8-4-5-9-17(15)26-18(16)12-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIJGSAWPMMKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2142681-84-1 | |
| Record name | 2-chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





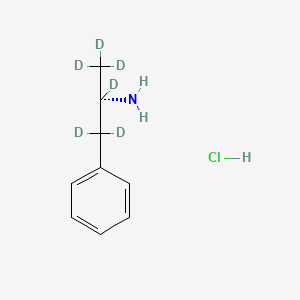

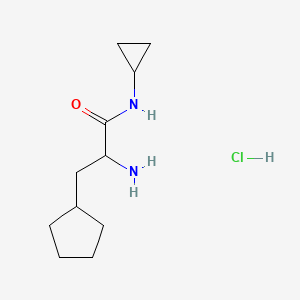
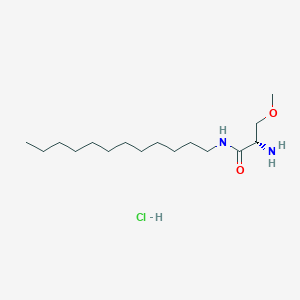
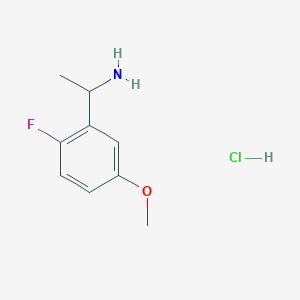

![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
